molecular formula C17H13BrN2O2 B2969867 N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-22-3

N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2969867
CAS RN: 852369-22-3
M. Wt: 357.207
InChI Key: FTNJECCIKWSEKZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BIA or BrBIA, is a synthetic compound that has been researched for its potential use in cancer treatment. BIA belongs to the family of oxindole-based compounds, which have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : Research has focused on synthesizing various acetamide derivatives through different chemical reactions, demonstrating the versatility and potential for customization of these compounds for specific applications. For example, one study detailed the synthesis of N-substituted acetamide derivatives as potential anti-diabetic agents, showcasing the methodological advancements in producing these compounds with desirable biological activities (Nazir et al., 2018).

Structural Characterization : Extensive structural characterization using techniques such as FTIR, FT-Raman, and NMR spectroscopy has been employed to determine the detailed molecular structure of acetamide derivatives. These studies not only confirm the expected chemical structure but also explore the impact of various substituents on the molecule's properties (Arjunan et al., 2014).

Potential Applications

Antimicrobial and Anticancer Properties : Several studies have investigated the biological activities of acetamide derivatives, including their antimicrobial and anticancer potentials. For instance, modifications of benzoxazole derivatives, including bromine substitution, have been studied for their antibacterial activity, providing insights into the structure-activity relationships that govern these properties (Aswathy et al., 2017). Additionally, bromophenol derivatives containing indolin-2-one moiety have been synthesized and shown to induce cell cycle arrest and apoptosis in human lung cancer cells, suggesting potential applications in cancer therapy (Guo et al., 2018).

Antioxidant Activity : The free radical scavenging activity of amidoalkyl-2-naphthol derivatives, closely related to the chemical structure of interest, has been explored through both experimental methods and quantum chemistry calculations. These studies contribute to a deeper understanding of the antioxidant mechanisms and potential therapeutic applications of these compounds (Boudebbous et al., 2021).

properties

IUPAC Name

N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-10-15(13-4-2-3-5-14(13)19-10)16(21)17(22)20-12-8-6-11(18)7-9-12/h2-9,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNJECCIKWSEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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